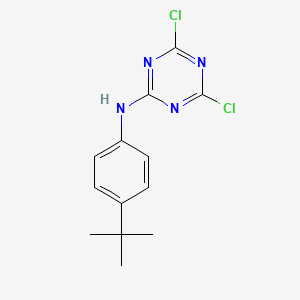
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane is an organosilicon compound that features a unique combination of silicon and arsenic atoms
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane typically involves the reaction of hexamethyldisilazane with triphenylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol and siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halides or alkoxides, leading to the formation of substituted disilarsane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore the potential use of this compound in drug delivery systems and as a component in biomedical devices.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane involves the interaction of its silicon and arsenic atoms with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. Additionally, the presence of the triphenylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane can be compared with other similar compounds, such as:
Hexamethyldisilazane: This compound is similar in structure but lacks the triphenylsilyl group, making it less stable and less reactive in certain reactions.
Tris(trimethylsilyl)silane: This compound contains three trimethylsilyl groups and is used as a radical reducing agent. It differs from this compound in its reactivity and applications.
Triphenylsilyl chloride: This compound is used as a precursor in the synthesis of various organosilicon compounds and differs in its lack of arsenic atoms.
This compound stands out due to its unique combination of silicon and arsenic atoms, as well as the presence of the triphenylsilyl group, which enhances its stability and reactivity.
Eigenschaften
CAS-Nummer |
185111-68-6 |
|---|---|
Molekularformel |
C24H33AsSi3 |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
bis(trimethylsilyl)-triphenylsilylarsane |
InChI |
InChI=1S/C24H33AsSi3/c1-26(2,3)25(27(4,5)6)28(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,1-6H3 |
InChI-Schlüssel |
ZKHJOTFXLYJBFG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[As]([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)




![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)




![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)

![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)
